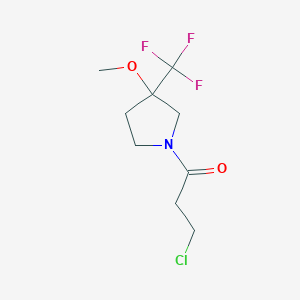

3-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClF3NO2/c1-16-8(9(11,12)13)3-5-14(6-8)7(15)2-4-10/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWDGVXBZMMLRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCN(C1)C(=O)CCCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a chloro group, a methoxy group, and a trifluoromethyl substituent on a pyrrolidine ring, suggests diverse biological activities. This article explores the compound's biological activity, focusing on its interaction with dopamine receptors and its potential therapeutic applications.

The molecular formula of 3-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one is , with a molecular weight of approximately 259.65 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially facilitating its ability to cross biological membranes and interact with various targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃ClF₃N₁O₂ |

| Molecular Weight | 259.65 g/mol |

| CAS Number | 2098068-52-9 |

Dopamine D4 Receptor Antagonism

Research indicates that 3-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one acts as an antagonist of the dopamine D4 receptor. This receptor is implicated in various neurological processes and is a target for treating conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD) .

Mechanism of Action:

The compound's mechanism involves competitive binding to the D4 receptor, which has been demonstrated through radiolabeled binding assays. These studies suggest that the compound can effectively inhibit receptor activation, which may lead to therapeutic effects in neuropsychiatric disorders .

Structure-Activity Relationship

The presence of the trifluoromethyl group is believed to enhance the compound's pharmacological profile by increasing its metabolic stability and lipophilicity. This feature allows for better membrane permeability and improved interaction with biological targets .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Neuropharmacological Studies:

- In vitro studies have shown that 3-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one exhibits selective binding to dopamine D4 receptors, indicating its potential as a therapeutic agent in treating neuropsychiatric conditions .

- The compound has been evaluated alongside other dopamine receptor antagonists, demonstrating comparable efficacy in receptor inhibition .

-

Potential Applications:

- The compound is being investigated for its role as a chemical probe in studying dopamine receptor functions and interactions within various neurotransmitter systems .

- Its unique structural features make it a candidate for further modifications aimed at enhancing its biological activity and therapeutic potential.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Efficiency: Friedel-Crafts reactions (e.g., ) demonstrate scalability for aryl-substituted propanones, whereas pyrrolidine-containing analogs may require specialized conditions (e.g., cyclization or protection/deprotection steps) .

- Biological Relevance : Trifluoromethyl and methoxy groups in the target compound suggest utility in CNS drug design, where lipophilicity and blood-brain barrier penetration are critical .

- Safety Considerations : Hydroxy-substituted analogs demand rigorous safety protocols (e.g., P201, P210 in ), whereas methoxy groups likely reduce reactivity hazards .

Preparation Methods

Formation of the Trifluoromethyl-Substituted Pyrrolidine

The initial step involves synthesizing the 3-methoxy-3-(trifluoromethyl)pyrrolidine core, which can be achieved via:

- Method 1: Nucleophilic addition to a suitable precursor such as a pyrroline or pyrrolidine derivative, with trifluoromethylating agents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates, under basic conditions to facilitate substitution.

- Method 2: Radical addition reactions using CF₃ radicals generated via photoredox catalysis or metal-mediated processes, followed by oxidation to stabilize the pyrrolidine ring.

Functionalization of the Pyrrolidine Ring

The methoxy group at the 3-position can be introduced through:

- Methylation of hydroxyl groups: Using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- Protection and deprotection strategies: To ensure selective substitution at the desired position, protecting groups may be employed during intermediate steps.

Attachment to the Propan-1-one Backbone

The chlorinated propanone moiety, typically 2-chloro-1-oxo-propane , is prepared via:

- Method 1: Chlorination of acetone derivatives using reagents like phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂), under controlled temperature to prevent over-chlorination.

- Method 2: Chlorination of 1,3-dicarbonyl compounds followed by selective oxidation.

Subsequently, nucleophilic substitution reactions connect the pyrrolidine derivative to the chlorinated propanone:

- The pyrrolidine nitrogen acts as a nucleophile attacking the electrophilic carbon attached to chlorine, under basic conditions, leading to the formation of the target compound.

Representative Reaction Scheme

| Step | Reaction Description | Reagents & Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Synthesis of trifluoromethyl pyrrolidine | CF₃I, base (e.g., K₂CO₃), solvent (e.g., DMF) | Variable, optimized for regioselectivity |

| 2 | Methoxylation at 3-position | Methyl iodide, base | High regioselectivity achievable |

| 3 | Chlorination of acetone derivative | SOCl₂ or PCl₃ | Controlled to prevent over-chlorination |

| 4 | Nucleophilic substitution to attach pyrrolidine | Pyrrolidine derivative, chlorinated propanone, base | Yields vary from 30-70% based on conditions |

Data Tables and Research Findings

Q & A

Q. What are the standard synthetic protocols for 3-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one, and how do substituents influence reaction efficiency?

Methodological Answer: The synthesis typically involves a nucleophilic substitution or condensation reaction between a pyrrolidine derivative (e.g., 3-methoxy-3-(trifluoromethyl)pyrrolidine) and a chlorinated ketone precursor. A base such as potassium carbonate is often used to deprotonate intermediates and facilitate coupling . Key steps include:

- Precursor activation : The pyrrolidine nitrogen reacts with the carbonyl group of the chloroketone under inert conditions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing ionic intermediates .

- Substituent effects : Bulky groups like trifluoromethyl may slow reactivity due to steric hindrance, while electron-withdrawing groups (e.g., methoxy) stabilize transition states .

Q. How is the structural elucidation of this compound performed, and which analytical techniques are most reliable?

Methodological Answer: Structural confirmation requires a combination of:

- X-ray crystallography : Resolves 3D geometry and confirms stereochemistry. SHELX software (SHELXL/SHELXS) is widely used for refinement, particularly for resolving twinned crystals or high-resolution datasets .

- NMR spectroscopy : H and C NMR identify substituent environments (e.g., methoxy at δ 3.2–3.5 ppm; trifluoromethyl as a singlet near δ 120–125 ppm in F NMR) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 312.08) .

Q. What preliminary assays are used to assess the biological activity of this compound?

Methodological Answer: Initial screening involves:

- In vitro enzyme inhibition : Dose-response curves against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates. IC values are calculated to quantify potency .

- Cellular viability assays : MTT or ATP-based assays in relevant cell lines to evaluate cytotoxicity (e.g., IC > 50 µM suggests low toxicity) .

- Solubility profiling : Kinetic solubility in PBS or DMSO:PBS mixtures (e.g., >100 µM required for in vivo studies) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, and what scalability challenges arise?

Methodological Answer: Optimization strategies include:

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency .

- Continuous flow reactors : Improve heat/mass transfer and reduce side reactions (e.g., epimerization) .

- Purification challenges : Chromatography may be impractical at scale; recrystallization in ethanol/water mixtures is preferred .

Data Contradiction Note : Conflicting reports on trifluoromethyl group stability under basic conditions require pH monitoring (pH 7–9 optimal) .

Q. How do computational methods aid in predicting target interactions and rationalizing bioactivity?

Methodological Answer:

- Molecular docking (AutoDock Vina, Glide) : Predict binding poses in enzyme active sites (e.g., docking scores < -7 kcal/mol suggest strong affinity) .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories (RMSD < 2 Å indicates stable binding) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide analog design .

Q. How are spectral data contradictions (e.g., NMR splitting patterns) resolved for structural analogs?

Methodological Answer:

- Dynamic NMR studies : Variable-temperature H NMR identifies conformational exchange (e.g., pyrrolidine ring puckering causing signal broadening) .

- Isotopic labeling : H or C-labeled precursors clarify ambiguous coupling in crowded regions .

- DFT calculations (Gaussian) : Simulate NMR chemical shifts to match experimental data (MAE < 0.1 ppm for H) .

Q. What strategies address low bioavailability in preclinical studies?

Methodological Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) to enhance membrane permeability .

- Nanocarrier systems : Encapsulate in liposomes or PEGylated nanoparticles to improve plasma half-life .

- Metabolic stability assays : Liver microsome incubation (e.g., t > 60 min in human microsomes) guides structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.